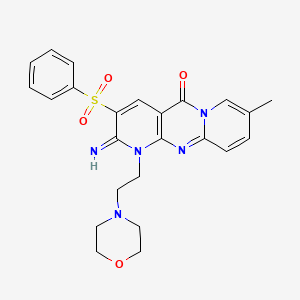![molecular formula C25H20ClNO5 B12140201 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide](/img/structure/B12140201.png)
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide is a complex organic compound that features a benzofuran core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran derivative and 4-ethoxybenzoyl chloride under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups like nitro or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. This makes it a candidate for drug development and pharmacological studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new medications.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional group diversity.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-methoxybenzamide
- **N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-hydroxybenzamide
Uniqueness
The unique combination of functional groups in N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-ethoxybenzamide provides it with distinct chemical and biological properties
Properties
Molecular Formula |
C25H20ClNO5 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C25H20ClNO5/c1-3-31-17-11-8-15(9-12-17)25(29)27-22-18-6-4-5-7-20(18)32-24(22)23(28)16-10-13-21(30-2)19(26)14-16/h4-14H,3H2,1-2H3,(H,27,29) |
InChI Key |
UBMYRRKXYDQPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12140122.png)
![methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B12140127.png)
![3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12140135.png)
}-N-(4-methoxyphe nyl)acetamide](/img/structure/B12140142.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12140154.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12140158.png)
![2-(3-Fluoro-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B12140159.png)
![Ethyl 1-[3-(4-chlorobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate](/img/structure/B12140165.png)
![ethyl 3-{6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B12140168.png)
![(4E)-5-(2,5-dimethoxyphenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12140170.png)
![(1E)-8-ethoxy-1-[(4-hydroxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12140176.png)
![2-amino-1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12140189.png)

![2-[(4-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12140204.png)
